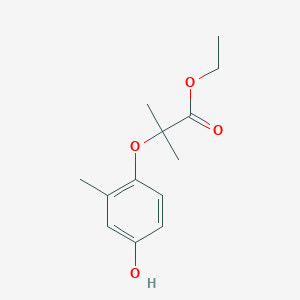

Ethyl 2-(4-hydroxy-2-methylphenoxy)-2-methylpropanoate

Overview

Description

The compound “Methyl 2-(4-hydroxy-2-methylphenoxy)acetate” seems to be similar to the one you’re asking about . It has a molecular weight of 196.2 and its IUPAC name is methyl (4-hydroxy-2-methylphenoxy)acetate .

Molecular Structure Analysis

The structure of “Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate” was confirmed by FTIR, 1H and 13C NMR spectroscopy . The structure of the synthesized product was obtained from the single crystal X-ray analysis .

Physical And Chemical Properties Analysis

The compound “Methyl 2-(4-hydroxy-2-methylphenoxy)acetate” has a molecular weight of 196.2 . Another similar compound, “Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester” has a molecular weight of 160.2108 .

Scientific Research Applications

Extraction of Bioactive Compounds

Ethyl lactate (ethyl 2-hydroxypropanoate) has been explored for its potential as an eco-friendly solvent in the extraction of bioactive compounds. For instance, its use to extract phenolic compounds from Cytisus scoparius showcased its efficiency in yielding extracts with high levels of plant phenolics and antioxidant activity. The extracts obtained displayed antibacterial activity against Gram-positive bacteria, indicating ethyl lactate's potential as an effective extraction solvent for natural products with bioactive properties (Lores et al., 2015).

Catalysis in Chemical Reactions

In catalysis, ethyl lactate has demonstrated utility in facilitating chemical transformations. A study on the rearrangement of the cyclic ethylene acetal of 2-bromopropiophenone to 2-hydroxyethyl 2-phenylpropanoate highlighted its potential. This process, catalyzed by zinc exchanged Y zeolites, showcased not only the chemoselectivity of the reaction but also the influence of solvent choice on the reaction outcomes, emphasizing ethyl lactate's role in promoting efficient chemical synthesis (Baldoví et al., 1992).

Polymerization Reactions

Ethyl lactate's versatility extends into polymer science, where it has been involved in polymerization reactions. For example, ethyl 2-[1-(trimethylsilylperoxy)ethyl]propenoate has been synthesized and utilized in the free radical polymerization of vinylic monomers, acting as an effective chain transfer reagent. This has opened avenues for designing polymers with specific end-group functionalities, illustrating ethyl lactate derivatives' role in tailored polymer synthesis (Colombani et al., 1996).

Environmental Applications

Moreover, ethyl lactate's application in environmental science has been explored, particularly in the solubility and phase behavior studies with CO2. Understanding the phase behavior of ethyl lactate + CO2 mixtures is crucial for its application in supercritical fluid technologies, which are employed in extraction processes and chemical reactions. Such studies provide foundational knowledge for designing processes that are both efficient and environmentally benign (Bermejo et al., 2013).

Biodegradation and Bioremediation

In bioremediation, ethyl lactate derivatives have been investigated for their roles in enhancing the biodegradability of environmental pollutants. The enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound and specific enzymes exemplifies this application. Such studies contribute to understanding how ethyl lactate derivatives can be utilized in mitigating environmental pollution, showcasing the compound's potential in green chemistry applications (Ribeiro et al., 2001).

Safety and Hazards

properties

IUPAC Name |

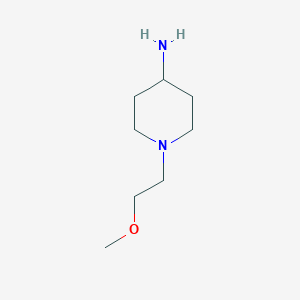

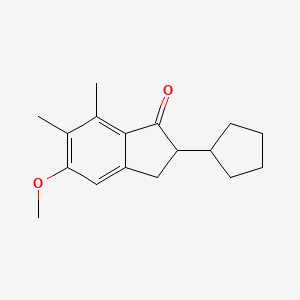

ethyl 2-(4-hydroxy-2-methylphenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-5-16-12(15)13(3,4)17-11-7-6-10(14)8-9(11)2/h6-8,14H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLUDQCJBVEZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587863 | |

| Record name | Ethyl 2-(4-hydroxy-2-methylphenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-hydroxy-2-methylphenoxy)-2-methylpropanoate | |

CAS RN |

328919-32-0 | |

| Record name | 2-(4-Hydroxy-2-methylphenoxy)-2-methylpropionic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328919-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-hydroxy-2-methylphenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1603331.png)